molecular formula C7H11N3O3 B2362663 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol CAS No. 1006440-62-5

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B2362663
CAS No.: 1006440-62-5
M. Wt: 185.183
InChI Key: XIOXNZFOKSQAEF-UHFFFAOYSA-N
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Description

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a nitro group and a hydroxyl group in this compound makes it an interesting compound for various chemical reactions and applications.

Scientific Research Applications

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Safety and Hazards

The safety and hazards of a specific pyrazole compound would depend on its specific structure and properties. Some pyrazole compounds are used in the development of new drugs and have been found to show a broad range of biological activities .

Future Directions

The future directions in the research of pyrazole compounds could involve the development of novel synthetic techniques and the exploration of their biological activity. There is a great importance of heterocyclic ring containing drugs due to their high chemotherapeutic values .

Preparation Methods

The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol typically involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product .

Chemical Reactions Analysis

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(5-methyl-3-nitropyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-6-5-7(10(12)13)8-9(6)3-2-4-11/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOXNZFOKSQAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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